molecular formula C8H7ClN2 B2690658 Amino(4-chlorophenyl)acetonitrile CAS No. 56464-72-3

Amino(4-chlorophenyl)acetonitrile

Cat. No. B2690658
CAS No.: 56464-72-3
M. Wt: 166.61
InChI Key: JAUKOLRHHAJVST-UHFFFAOYSA-N
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Patent
US08101623B2

Procedure details

Lithium bis(trimethylsilyl)amide (42.7 mL) was added to 4-chlorobenzaldehyde (5 g) in THF (100 mL) at −40° C. under nitrogen. The resulting solution was warmed to room temperature and stirred for 4 hours. α-Hydroxyisobutyronitrile (acetone cyanohydrin, 6.50 mL) was then added, and the reaction mixture was stirred at 25° C. for a further 12 hours, then quenched with saturated NaHCO3 (50 mL), extracted with EtOAc (3×100 mL), the organic layer was dried over MgSO4, filtered and evaporated. The crude material was then purified by flash silica chromatography, elution gradient 0 to 100% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford 2-amino-2-(4-chlorophenyl)acetonitrile as a colourless oil, which solidified on standing to give a white solid (3.40 g, 57.4%).
Quantity
42.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([N-:5][Si](C)(C)C)(C)C.[Li+].[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.OC(C)(C)[C:22]#[N:23]>C1COCC1>[NH2:5][CH:16]([C:15]1[CH:18]=[CH:19][C:12]([Cl:11])=[CH:13][CH:14]=1)[C:22]#[N:23] |f:0.1|

Inputs

Step One
Name
Quantity
42.7 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
OC(C#N)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 25° C. for a further 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was then purified by flash silica chromatography, elution gradient 0 to 100% EtOAc in isohexane
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC(C#N)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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